molecular formula C10H9FO B142926 8-Fluoro-2-tetralone CAS No. 127169-82-8

8-Fluoro-2-tetralone

Cat. No.: B142926
CAS No.: 127169-82-8
M. Wt: 164.18 g/mol
InChI Key: MQCCLMXABWLNIF-UHFFFAOYSA-N
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Description

8-Fluoro-2-tetralone, also known as 8-fluoro-3,4-dihydronaphthalen-2(1H)-one, is a chemical compound with the molecular formula C10H9FO and a molecular weight of 164.18 g/mol. This compound is part of the tetralone family, which are bicyclic organic compounds containing a ketone functional group. The presence of a fluorine atom at the 8th position of the tetralone structure imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-2-tetralone can be achieved through various methods. One common approach involves the selective fluorination of tetralone derivatives. For instance, fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position . Another method involves the Claisen condensation followed by selective fluorination, yielding fluorinated tetralone derivatives in moderate to high yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fluorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced fluorination techniques. The use of fluorinating agents such as Selectfluor in combination with catalysts can enhance the efficiency and selectivity of the fluorination reaction .

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-2-tetralone undergoes various chemical reactions, including:

    Oxidation: The ketone group in this compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ketone group can yield alcohols or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-Fluoro-2-tetralone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties due to the presence of the fluorine atom.

Mechanism of Action

The mechanism of action of 8-Fluoro-2-tetralone involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to biological targets. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity . In anticancer research, it may induce apoptosis or inhibit cell proliferation through various pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Tetralone: Lacks the fluorine atom, resulting in different chemical and physical properties.

    8-Chloro-2-tetralone: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.

    8-Bromo-2-tetralone: Contains a bromine atom, which also affects its chemical behavior and applications.

Uniqueness of 8-Fluoro-2-tetralone

The presence of the fluorine atom at the 8th position makes this compound unique compared to its analogs. Fluorine’s high electronegativity and small size can significantly alter the compound’s reactivity, stability, and biological activity. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

8-fluoro-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-3H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCCLMXABWLNIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399774
Record name 8-FLUORO-2-TETRALONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127169-82-8
Record name 8-FLUORO-2-TETRALONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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